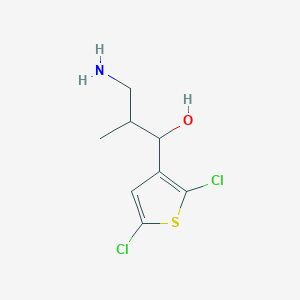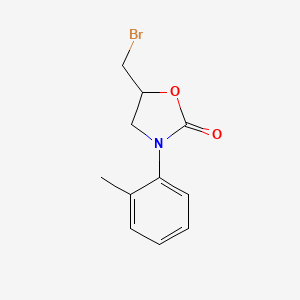
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylphenyl)-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazolidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF), low to moderate temperatures.
Major Products:
- Substituted oxazolidinones
- Oxidized oxazolidinone derivatives
- Reduced oxazolidinone derivatives
科学的研究の応用
Chemistry: 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are modified to enhance its efficacy and selectivity towards specific biological targets.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.
類似化合物との比較
- 5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Comparison: Compared to its analogs, 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one exhibits unique reactivity due to the presence of the bromomethyl group. Bromine is a better leaving group than chlorine or iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s biological activity may differ due to variations in the electronic and steric effects of the substituents.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7H2,1H3 |
InChIキー |
VVSZWGBPCLTQGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CC(OC2=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


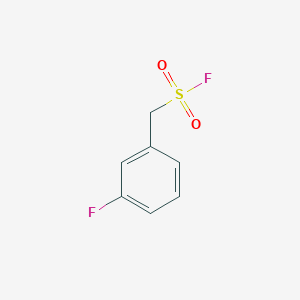
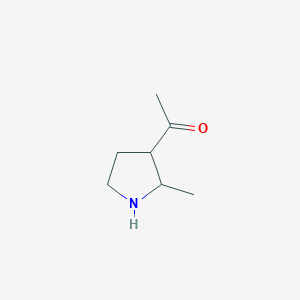
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)





![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
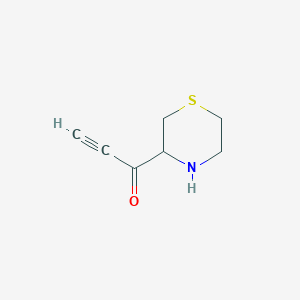
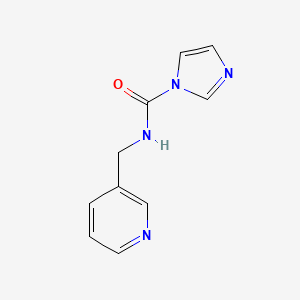
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
